molecular formula C13H20O4 B150724 Triethylene Glycol Monobenzyl Ether CAS No. 55489-58-2

Triethylene Glycol Monobenzyl Ether

Cat. No. B150724
CAS RN: 55489-58-2
M. Wt: 240.29 g/mol
InChI Key: KVPHZILZNXDCNH-UHFFFAOYSA-N
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Description

Triethylene Glycol Monobenzyl Ether is a chemical compound that is derived from the reaction of triethylene glycol with benzyl chloride, resulting in the etherification of one of the hydroxyl groups of triethylene glycol. This compound is part of a larger family of polyether esters, which are known for their ability to form complex molecular structures and have applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of triethylene glycol monobenzyl ether can be achieved through an oxymercuration reaction, as described in the research. This reaction involves the interaction between methyl acrylate and the monobenzyl ethers of mono-, di-, and triethylene glycol. The process is followed by a reduction step using sodium borohydride to yield the expected polyether esters . This method showcases the ability to manipulate the structure of triethylene glycol to create various derivatives with potential utility in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of triethylene glycol monobenzyl ether and its derivatives is characterized by the presence of ether and ester functional groups. These groups play a crucial role in the compound's reactivity and its ability to form larger, more complex structures. The research indicates that multicyclic poly(ether esters) can be synthesized from oligo(ethylene glycol)s and trimesoyl chloride, with triethylene glycol being a key component in this process . The resulting structures are characterized using techniques such as 1H NMR and MALDI-TOF mass spectrometry, which provide detailed information about the molecular composition and the arrangement of atoms within the compound.

Chemical Reactions Analysis

The chemical reactions involving triethylene glycol monobenzyl ether derivatives are complex and can lead to the formation of various products depending on the reaction conditions. For instance, the polycondensation of oligo(ethylene glycol)s with trimesoyl chloride can result in the formation of multicyclic poly(ether esters) without gelation under certain conditions . The ability to control the outcome of these reactions is essential for the synthesis of specific compounds with desired properties and functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethylene glycol monobenzyl ether and its derivatives are influenced by their molecular structure. The presence of ether and ester groups affects properties such as solubility, reactivity, and the ability to form gels or soluble multicycles. For example, the research shows that at certain concentrations, oligo(ethylene glycol)s can yield gels, while in other cases, soluble multicycles are obtained . These properties are significant when considering the practical applications of these compounds, such as their use as solvents or in the creation of materials with specific characteristics.

Scientific Research Applications

Synthesis and Polymer Research

  • Ester and Amide Crown Ethers Synthesis : A study by Houghton and Southby (1989) demonstrated the use of monobenzyl ethers of triethylene glycol in oxymercuration reactions for producing polyether esters, which are pivotal in synthesizing various derivatives of ω-hydroxy and ω-amino acids (Houghton & Southby, 1989).
  • Hydrophilic Functional Poly(propylene oxide) Copolymers : Schoemer and Frey (2012) utilized a monobenzyl-protected ethylene glycol initiator in the anionic random copolymerization process. This facilitated the introduction of hydroxyl groups at both ends of the polymer chain, leading to the production of hydrophilic, functional poly(propylene oxide) copolymers (Schoemer & Frey, 2012).

Chemical Properties and Toxicity

  • Cytotoxicity of PEG Derivatives : A study by Liu et al. (2017) examined the cytotoxicity of various polyethylene glycol (PEG) derivatives, including triethylene glycol, revealing differences in their chemical and physical properties that might lead to potential toxicity (Liu et al., 2017).

Analytical Chemistry Applications

  • Determination of Hydrophilic Ethers in Water : Stepien and Püttmann (2013) developed a method using coconut charcoal as a solid-phase extraction adsorbent for detecting hydrophilic ether species including triethylene glycol dimethyl ether in water (Stepien & Püttmann, 2013).

Safety And Hazards

Triethylene Glycol Monobenzyl Ether can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of a mist of this material may cause respiratory tract irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPHZILZNXDCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371989
Record name Triethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylene Glycol Monobenzyl Ether

CAS RN

55489-58-2
Record name Triethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Jiang, EB Vogel, MR Smith III… - Journal of Polymer …, 2007 - Wiley Online Library
… Triethylene glycol monobenzyl ether38 and hydroxy-9,12,15,18-tetraoxanonadecanoic acid (2a) were synthesized according to a procedure described elsewhere.39 All other …
Number of citations: 43 onlinelibrary.wiley.com
CB Allan, LO Spreer - The Journal of Organic Chemistry, 1994 - ACS Publications
… In the first step triethylene glycol (1) reacts with sodium hydride to generate an intermediate glycoxide that reacts with benzyl chloride (2) to form triethylene glycol monobenzyl ether (3) …
Number of citations: 19 pubs.acs.org
L Garlaschelli, I Messina, D Pasini… - European Journal of …, 2002 - Wiley Online Library
… Compound 1,6 triethylene glycol monobenzyl ether 2b8 and tetraethylene glycol monobenzyl ether 2c8 were prepared according to literature procedures. H and 13 C NMR spectra …
DS Davis - 1990 - search.proquest.com
… These studies showed that a dodecyl chain bonded to a triethylene glycol monobenzyl ether is needed for effective transport. If the chain is lessened, transport rates decreased …
Number of citations: 0 search.proquest.com
CB Allan - 1994 - search.proquest.com
… Triethylene glycol monobenzyl ether (3). Sodium hydride (25.3g of 97%powder, 1.02 moles) was added to dry THF (500 mL) at 0 C in a 3 neck 2.0 Lround bottom flask under argon …
Number of citations: 2 search.proquest.com
JF Butterworth IV, JR Moran… - Journal of medicinal …, 1987 - ACS Publications
… The solution was cooled in an ice bath, and a solution of triethylene glycol monobenzyl ether (14) (4.09 g, 17.0 mmol) and !V,lV-dimethylanilme (2.27 g, 18.7 mmol) in benzene (30 mL) …
Number of citations: 24 pubs.acs.org
N Bonnet - 2010 - research-repository.st-andrews.ac …
Self-assembled monolayers have been proven to be well-ordered and to give stable ultrathin films. They show a remarkably high diversity with respect to their functionalisation giving …

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